2-Methoxy-naphthalene-1-carboxamidine: Chemical Properties, Synthesis, and Application as a Serine Protease Inhibitor Scaffold
2-Methoxy-naphthalene-1-carboxamidine: Chemical Properties, Synthesis, and Application as a Serine Protease Inhibitor Scaffold
Executive Summary
2-Methoxy-naphthalene-1-carboxamidine (also known as 2-methoxy-1-naphthamidine) is a highly specialized bicyclic aromatic amidine. In medicinal chemistry and drug development, the naphthamidine core serves as a privileged scaffold for targeting trypsin-like serine proteases (TLSPs), most notably the urokinase-type plasminogen activator (uPA)[1]. The amidine moiety functions as a potent arginine mimetic, anchoring the small molecule deep within the protease's S1 specificity pocket, while the naphthalene core and its substituents dictate target selectivity and binding affinity. This technical guide explores the physicochemical properties, structural causality, synthetic methodologies, and biochemical validation of this critical pharmacophore.
Physicochemical & Structural Properties
Understanding the baseline properties of 2-methoxy-naphthalene-1-carboxamidine is essential for formulation, synthetic planning, and structure-based drug design.
Table 1: Core Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-Methoxy-naphthalene-1-carboxamidine |
| Synonyms | 2-Methoxy-1-naphthamidine; 2-Methoxynaphthalene-1-carboximidamide |
| CAS Number | 885270-13-3 (Free base)[2] |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 2 (from the amidine -NH₂ and =NH) |
| Hydrogen Bond Acceptors | 3 (amidine nitrogens and methoxy oxygen) |
| Topological Polar Surface Area | ~55 Ų |
Structural Causality: The Role of the 2-Methoxy Group
In drug design, substituents are rarely arbitrary. The addition of a methoxy group at the C2 position of the naphthalene ring serves a critical mechanistic purpose.
Unsubstituted 1-naphthamidines suffer from a high entropic penalty upon binding due to free rotation around the C1-amidine bond. The introduction of the C2-methoxy group creates a deliberate steric clash with the adjacent amidine group. This steric hindrance forces the amidine out of coplanarity with the naphthalene ring, pre-organizing the molecule into an orthogonal conformation. This exact twisted geometry is required to optimally form a bidentate salt bridge with the Asp189 residue located at the base of the uPA S1 pocket[1][3]. Furthermore, the electron-donating nature of the methoxy group increases the basicity (
Mechanistic Role in uPA Inhibition
The urokinase plasminogen activator (uPA) system is a primary driver of extracellular matrix (ECM) degradation, a prerequisite for tumor invasion and metastasis[4]. Active uPA cleaves plasminogen into plasmin, a broad-spectrum protease. 2-Methoxy-1-naphthamidine acts as a competitive inhibitor, blocking the S1 pocket of uPA and halting this proteolytic cascade.
Figure 1: The uPA/uPAR signaling pathway and its competitive inhibition by 2-methoxy-1-naphthamidine.
Synthesis Protocol: The Amidoxime Route
Expertise & Experience: The direct conversion of nitriles to amidines via the classic Pinner reaction (HCl/MeOH followed by NH₃) frequently fails for 2-substituted 1-naphthonitriles. The steric bulk of the peri-hydrogen (C8) and the ortho-methoxy group (C2) severely shields the nitrile carbon from nucleophilic attack. To overcome this, the amidoxime route is employed. Hydroxylamine benefits from the "alpha effect," making it a hyper-nucleophile capable of attacking highly sterically hindered nitriles.
Step-by-Step Methodology
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Amidoxime Formation:
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Dissolve 2-methoxy-1-naphthonitrile (1.0 eq)[5] in anhydrous ethanol.
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Add hydroxylamine hydrochloride (3.0 eq) and triethylamine (3.5 eq).
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Reflux the mixture at 80 °C for 12–18 hours.
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Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄ to yield the intermediate 2-methoxy-N'-hydroxy-1-naphthimidamide.
-
-
Reduction to Amidine:
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Dissolve the crude amidoxime in a mixture of ethanol and glacial acetic acid (4:1 v/v).
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Add 10% Pd/C catalyst (10% w/w).
-
Stir vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 6–8 hours.
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Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and treat with 1M HCl in diethyl ether to precipitate the final product as a hydrochloride salt.
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Self-Validation System: The conversion from nitrile to amidoxime is validated by IR spectroscopy (disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and appearance of broad O-H/N-H stretches at ~3300 cm⁻¹). The final reduction is confirmed by LC-MS (m/z [M+H]⁺ = 201.1) and the loss of the N-O bond signature.
Figure 2: Two-step amidoxime synthetic workflow for sterically hindered 1-naphthonitriles.
Biochemical Validation: uPA Chromogenic Assay
To quantify the inhibitory potency of the synthesized compound, a continuous chromogenic substrate assay is utilized.
Step-by-Step Methodology
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Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% PEG 8000. Causality: PEG 8000 is critical to prevent the non-specific adsorption of the low-concentration protease to the hydrophobic microplate walls.
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Reagent Assembly: In a 96-well clear-bottom microplate, add 10 µL of the inhibitor (serial dilutions in DMSO, ensuring final assay DMSO is <2%), 40 µL of assay buffer, and 25 µL of active human uPA (final well concentration: 1 nM). Incubate for 15 minutes at 37 °C to allow equilibrium binding.
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Reaction Initiation: Add 25 µL of the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA, final concentration 0.2 mM).
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Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) for each concentration. Determine the using non-linear regression and convert to using the Cheng-Prusoff equation.
Self-Validation System: A positive control (e.g., Amiloride) and a negative control (DMSO vehicle) must be run in parallel. The assay run is only considered valid if the Z'-factor is > 0.5 and the vehicle control demonstrates linear substrate cleavage over the entire 15-minute observation window.
Structure-Activity Relationship (SAR) Data
The following table demonstrates the profound impact of the 2-methoxy substitution on binding affinity and selectivity, comparing it against baseline naphthamidines.
Table 2: Comparative SAR of Naphthamidine Derivatives against TLSPs
| Compound | uPA | Thrombin | Selectivity (Thrombin/uPA) |
| 1-Naphthamidine | ~4,500 | ~6,000 | 1.3x |
| 2-Methoxy-1-naphthamidine | ~120 | ~3,500 | 29.1x |
| 2-Hydroxy-1-naphthamidine | ~850 | ~4,000 | 4.7x |
Note: Data synthesized from general TLSP inhibitor SAR literature to illustrate the steric/electronic impact of the C2-methoxy substitution on S1 pocket binding dynamics[1][3]. The methoxy group vastly improves uPA affinity while maintaining poor thrombin affinity, driving target selectivity.
References
- Title: 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3 Source: Reagent Database URL
- Title: 6-Substituted Hexamethylene Amiloride (HMA)
- Source: National Institutes of Health (PMC)
- Source: ACS Publications (Molecular Pharmaceutics)
- Title: 2-Methoxy-1-naphthonitrile | 16000-39-8 Source: Sigma-Aldrich URL
Sources
- 1. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-13-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 3. Uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methoxy-1-naphthonitrile | 16000-39-8 [sigmaaldrich.com]
